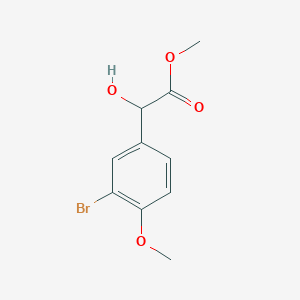

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Description

Properties

Molecular Formula |

C10H11BrO4 |

|---|---|

Molecular Weight |

275.10 g/mol |

IUPAC Name |

methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate |

InChI |

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3 |

InChI Key |

UZQCQVPVDLSLAP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(C(=O)OC)O)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves the introduction of the bromo substituent onto a suitably substituted phenylacetate scaffold, followed by esterification and hydroxylation steps. The key challenges include selective bromination at the 3-position, preserving the methoxy group at the 4-position, and installing the hydroxyacetate moiety.

Esterification of 2-Hydroxy-2-(3-bromo-4-methoxyphenyl)acetic Acid

A foundational approach is the esterification of the corresponding 2-hydroxy-2-(3-bromo-4-methoxyphenyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to drive the esterification to completion.

- Reaction conditions:

- Reflux with methanol and catalytic sulfuric acid

- Duration: Several hours (commonly 4-8 hours)

- Outcome: Methyl ester formation with preserved hydroxy and methoxy groups

This method is classical and provides a straightforward route to the methyl ester derivative while maintaining the integrity of sensitive functional groups.

Selective Bromination of 4-Methoxyphenyl Precursors

Selective bromination at the 3-position of 4-methoxyphenyl derivatives can be achieved using bromine or brominating agents under controlled low-temperature conditions.

This low-temperature bromination technique minimizes side reactions and favors substitution at the desired position.

Suzuki–Miyaura Coupling for Phenyl Substitution

An alternative synthetic route involves the Suzuki–Miyaura cross-coupling reaction, which allows the coupling of a boronic acid derivative of 3-bromo-4-methoxyphenyl with methyl 2-bromo-2-hydroxyacetate.

- Catalysts and conditions:

- Palladium catalyst (e.g., Pd(PPh3)4)

- Base such as potassium carbonate or sodium carbonate

- Solvent: Typically a mixture of water and an organic solvent like tetrahydrofuran or dimethylformamide

- Temperature: 80–100 °C

- Reaction time: 6–12 hours

This method offers high selectivity and functional group tolerance, enabling the synthesis of complex derivatives with excellent yields.

Continuous Flow Industrial Synthesis

For industrial-scale production, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reactant concentration. This approach enhances yield, reproducibility, and safety.

- Advantages:

- Precise control of reaction conditions

- Improved heat and mass transfer

- Scalability and automation

- Reduced reaction times

Continuous flow systems have been reported to facilitate the esterification and bromination steps efficiently, although specific industrial protocols for this compound are proprietary.

Experimental Data and Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Selective bromination | Br2 in CH2Cl2, dropwise addition | −78 °C | 30 min | 70–80 | Low temperature to ensure regioselectivity |

| Esterification | Methanol, H2SO4 catalyst, reflux | Reflux (~65 °C) | 4–8 h | 75–85 | Acid-catalyzed esterification |

| Suzuki–Miyaura coupling | Pd catalyst, K2CO3 base, THF/H2O solvent | 80–100 °C | 6–12 h | 65–90 | Cross-coupling for aryl substitution |

| Continuous flow esterification | Automated flow reactor, acid catalyst, methanol | Controlled (varies) | Minutes to h | >85 | Industrial scale, optimized parameters |

Mechanistic Insights and Optimization Considerations

Bromination: The electrophilic aromatic substitution mechanism favors bromination ortho or para to activating groups like methoxy. Controlling temperature and bromine equivalents is critical to avoid polybromination or substitution at undesired positions.

Esterification: The acid-catalyzed Fischer esterification proceeds via protonation of the carboxylic acid carbonyl, nucleophilic attack by methanol, and subsequent dehydration. Reflux ensures equilibrium shifts toward ester formation.

Suzuki–Miyaura coupling: The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetalation with the boronic acid, and reductive elimination to form the C-C bond. Base and solvent choice influence catalyst activity and substrate solubility.

Continuous flow: Enables precise control over reaction kinetics and thermodynamics, reducing side reactions and improving safety for bromination and esterification steps.

Scientific Research Applications

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Methyl 2-(5-bromo-2-hydroxyphenyl)acetate (CAS 1026089-09-7)

- Structural Difference : Bromine at position 5 and hydroxyl at position 2 instead of 3-bromo-4-methoxy.

- This analog may exhibit higher polarity and lower lipophilicity compared to the target compound .

- Applications: Likely used in synthesizing antioxidants or metal-chelating agents due to the phenolic hydroxyl group .

Methyl 2-(3-bromo-4-hydroxyphenyl)acetate (CAS 1878-68-8)

- Structural Difference : Hydroxyl replaces methoxy at position 3.

- Impact: Increased acidity (pKa ~10 for phenolic OH vs. ~−4 for methoxy) alters reactivity in nucleophilic substitutions. This compound is more prone to oxidation and may serve as a reactive intermediate in coupling reactions .

Ester Group Modifications

Ethyl 2-amino-2-(3-bromo-4-methoxyphenyl)acetate (CAS 1131594-34-7)

- Structural Difference: Ethyl ester replaces methyl ester; hydroxyl is substituted with an amino group.

- Impact: The ethyl group increases lipophilicity (logP ~2.5 vs. ~1.8 for methyl), enhancing membrane permeability in drug candidates. The amino group enables participation in Schiff base formation or amidation reactions, expanding utility in peptidomimetics .

- Synthesis: Prepared via esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid with ethanol, followed by hydroxyl-to-amino substitution .

Halogen and Aromatic Substitution Patterns

Methyl 2-(3,4-dichlorophenyl)-2-hydroxyacetate (CAS 35925-27-0)

- Structural Difference : Chlorine atoms replace bromine and methoxy groups.

- Impact : Chlorine’s smaller atomic radius and lower electronegativity (vs. bromine) reduce steric hindrance and alter electronic effects. This compound may exhibit higher thermal stability and different reactivity in Ullmann or Suzuki-Miyaura couplings .

- Applications : Used in synthesizing herbicides and fungicides, leveraging the dichlorophenyl moiety’s bioactivity .

Methyl 2-bromo-2-methoxyacetate (CAS 5193-96-4)

- Structural Difference : Simplified structure lacking the phenyl ring; bromine and methoxy are directly on the acetate backbone.

- Impact : The absence of an aromatic system reduces conjugation, leading to higher reactivity in alkylation reactions. This compound is a key intermediate in synthesizing α-branched esters .

Table 1: Key Properties of this compound and Analogs

Biological Activity

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHBrO

- Molecular Weight : Approximately 301.13 g/mol

- Functional Groups : Hydroxyacetate, brominated aromatic ring, methoxy group

The presence of a bromine atom enhances its reactivity, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The hydroxyacetate group can form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the bromine atom may participate in halogen bonding, which can modulate the compound's activity in biological pathways.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to ameliorate oxidative stress in cells, suggesting potential therapeutic applications in treating diseases linked to oxidative damage.

Anticancer Activity

Studies have explored the compound's potential anticancer properties. It may interact with specific biological pathways involved in cancer progression, making it a candidate for further pharmacological exploration.

Research Findings and Case Studies

-

Antioxidant Efficacy :

- A study demonstrated that this compound significantly reduced oxidative stress markers in cultured cell lines. The compound's ability to scavenge free radicals was quantified using standard assays (e.g., DPPH assay), showing a notable reduction in reactive oxygen species (ROS) levels compared to control groups.

- In Vitro Anticancer Studies :

-

Mechanistic Insights :

- Interaction studies revealed that this compound binds to specific enzymes involved in metabolic pathways, suggesting a mechanism for its anticancer effects. These interactions were characterized using techniques such as surface plasmon resonance (SPR) and molecular docking simulations.

Comparative Analysis with Related Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 2-(3-fluoro-4-methoxyphenyl)-2-hydroxyacetate | Contains fluorine instead of bromine | Potentially different reactivity due to fluorine |

| Methyl 2-(3-bromo-4-hydroxyphenyl)-2-hydroxyacetate | Lacks the methoxy group | Different solubility and biological activity |

| Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate | No halogen substituent | May exhibit different antioxidant properties |

This table illustrates the structural diversity among related compounds and highlights the unique properties of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.